molecular formula C13H12F2O B14249260 3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran CAS No. 401794-06-7

3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran

Cat. No.: B14249260
CAS No.: 401794-06-7
M. Wt: 222.23 g/mol
InChI Key: MOUYOSNANNDKBJ-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran is an organic compound characterized by the presence of a difluorophenyl group and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 4-hydroxy-2-buten-1-ol.

    Reaction Conditions: The key steps involve the formation of the dihydropyran ring through a cyclization reaction. This can be achieved using acid or base catalysts under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)-4-methyl-3,4-dihydro-2H-pyran
  • 3-(3,4-Difluorophenyl)-4-phenyl-3,4-dihydro-2H-pyran

Uniqueness

3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran is unique due to the presence of the ethenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

401794-06-7

Molecular Formula

C13H12F2O

Molecular Weight

222.23 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C13H12F2O/c1-2-9-5-6-16-8-11(9)10-3-4-12(14)13(15)7-10/h2-7,9,11H,1,8H2

InChI Key

MOUYOSNANNDKBJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1C=COCC1C2=CC(=C(C=C2)F)F

Origin of Product

United States

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